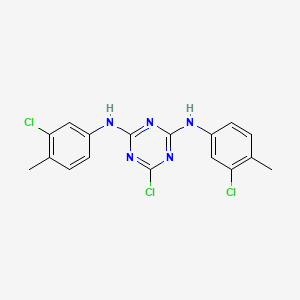

6-chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

Description

6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.

Properties

IUPAC Name |

6-chloro-2-N,4-N-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl3N5/c1-9-3-5-11(7-13(9)18)21-16-23-15(20)24-17(25-16)22-12-6-4-10(2)14(19)8-12/h3-8H,1-2H3,(H2,21,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPSONGPRXDGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101149498 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-60-5 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101149498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloro-4-methylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: It may participate in oxidation-reduction reactions, altering its oxidation state.

Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Acids/Bases: For hydrolysis reactions.

Major Products

The major products depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can break down the triazine ring into smaller fragments.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions.

Biology and Medicine

In biology and medicine, triazine derivatives are explored for their potential as therapeutic agents. They may exhibit antimicrobial, antiviral, or anticancer properties.

Industry

Industrially, triazines are used in the production of herbicides, dyes, and polymers. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of 6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

Atrazine: A widely used herbicide with a similar triazine structure.

Simazine: Another herbicide with comparable chemical properties.

Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.

Uniqueness

6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazines.

Biological Activity

6-Chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews various studies and findings related to its biological activity, focusing on its mechanisms of action, efficacy against cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives and is characterized by a triazine ring with two chloro-substituted phenyl groups. Its molecular formula is , and it has a molecular weight of approximately 348.21 g/mol. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit selective antiproliferative activity against various cancer cell lines. Notably, research has shown that derivatives of 1,3,5-triazine can selectively target triple-negative breast cancer (TNBC) cells such as MDA-MB231.

Key Findings:

- Selectivity: Compounds in this class have been shown to inhibit the growth of MDA-MB231 cells with a GI50 value as low as 1 nM while sparing normal breast epithelial cells (MCF-10A) from significant cytotoxicity .

- Mechanism: The primary mechanism appears to involve apoptosis induction in cancer cells. Morphological changes observed through fluorescence microscopy support this mechanism .

Structure-Activity Relationship (SAR)

The biological activity of triazine derivatives is highly influenced by their substituents. Studies indicate that specific substitutions on the phenyl rings significantly enhance anticancer potency:

| Compound | Substituent | GI50 (nM) |

|---|---|---|

| 1 | None | >1000 |

| 2 | Para-Methyl | 200 |

| 3 | Para-Chloro | 100 |

| 4 | Trimethoxy | 10 |

Observations:

- The introduction of electron-donating groups (e.g., methoxy) in specific positions enhances activity.

- Conversely, electron-withdrawing groups can reduce potency if not strategically placed .

Study on Antiproliferative Activity

In a comprehensive study involving various triazine derivatives:

- Objective: To evaluate the antiproliferative effects against breast cancer cell lines.

- Methodology: A series of synthesized compounds were tested using MTT assays to determine cell viability.

- Results: Compounds with para-substituted phenyl groups exhibited significantly higher activity compared to their ortho or meta counterparts. For instance, compound with para-methyl substitution showed a GI50 value that was 200-fold more potent than its ortho counterpart .

Clinical Relevance

The search for effective treatments for TNBC is critical due to its aggressive nature and limited treatment options. The promising results from studies on triazine derivatives suggest that further development could lead to new therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.